2-Bromo-4-nitrobenzene-1,3-diol
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Overview
Description
2-Bromo-4-nitrobenzene-1,3-diol is an organic compound with the molecular formula C6H4BrNO4 It is characterized by the presence of bromine and nitro functional groups attached to a benzene ring, along with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-nitrobenzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-bromo-1,3-dihydroxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-nitrobenzene-1,3-diol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can participate in nucleophilic and electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace the bromine atom with other nucleophiles.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic medium can reduce the nitro group to an amino group.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can oxidize the hydroxyl groups.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing bromine with an alkoxy group forms an ether.
Reduction: The major product is 2-amino-4-nitrobenzene-1,3-diol.
Oxidation: Oxidation of hydroxyl groups can lead to the formation of quinones.
Scientific Research Applications
2-Bromo-4-nitrobenzene-1,3-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-nitrobenzene-1,3-diol involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-nitrobenzene: Similar structure but lacks the hydroxyl groups.
4-Nitrobenzene-1,3-diol: Lacks the bromine atom.
2-Bromo-1,3-dihydroxybenzene: Lacks the nitro group.
Uniqueness
2-Bromo-4-nitrobenzene-1,3-diol is unique due to the presence of both bromine and nitro groups along with hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
2-bromo-4-nitrobenzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO4/c7-5-4(9)2-1-3(6(5)10)8(11)12/h1-2,9-10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZPILPWQWFMNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])O)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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